molecular formula C11H15NO3 B13511857 Methyl 4-[(2-methoxyethyl)amino]benzoate

Methyl 4-[(2-methoxyethyl)amino]benzoate

Cat. No.: B13511857
M. Wt: 209.24 g/mol
InChI Key: HSNJNZQWYUOVDH-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methoxyethyl)amino]benzoate (CAS 1874740-64-3) is a para-aminobenzoic acid (PABA) ester derivative with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This off-white to white solid is a valuable building block in pharmaceutical research and development, particularly for constructing novel molecules with potential therapeutic applications . As a PABA analog, it features a versatile structure capable of undergoing substitutions at both the amino and carboxyl groups, making it an excellent precursor for synthesizing a diverse range of heterocyclic compounds and complex molecular targets . Researchers utilize this compound in the design and synthesis of potential cholinesterase inhibitors for Alzheimer's disease research, given that several PABA derivatives have demonstrated significant activity as acetylcholinesterase (AChE) inhibitors . It also serves as a key intermediate in developing antimicrobial, anticancer, antiviral, antioxidant, and anti-inflammatory agents, leveraging the broad biological activity spectrum of the PABA scaffold . The compound's structure, characterized by a benzoate ester linked to a 2-methoxyethylamino group, provides distinct inductive and mesomeric effects that influence its reactivity and interaction with biological targets . Supplied as a solid, it should be stored sealed in a dry environment at 4 to 8 °C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 4-(2-methoxyethylamino)benzoate

InChI

InChI=1S/C11H15NO3/c1-14-8-7-12-10-5-3-9(4-6-10)11(13)15-2/h3-6,12H,7-8H2,1-2H3

InChI Key

HSNJNZQWYUOVDH-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Direct Amination of Methyl 4-Aminobenzoate

A common route involves starting from methyl 4-aminobenzoate, which is first prepared by esterification of 4-aminobenzoic acid with methanol under acidic conditions. This esterification typically uses concentrated sulfuric acid as a catalyst and reflux conditions for several hours, followed by neutralization and extraction steps to isolate the methyl 4-aminobenzoate with yields around 85-90%.

The amino group of methyl 4-aminobenzoate is then alkylated with 2-methoxyethylamine. This alkylation can be carried out under controlled temperature and pH conditions to optimize selectivity and yield. Polar aprotic solvents such as acetonitrile or dimethylformamide are preferred to enhance solubility of reactants and facilitate nucleophilic substitution.

Reductive Amination Strategies

Alternatively, reductive amination can be employed, where methyl 4-formylbenzoate is reacted with 2-methoxyethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). This method allows the formation of the secondary amine linkage directly on the benzoate ester, often under mild conditions that preserve ester integrity.

Catalytic Hydrogenation of Intermediates

In some processes, methyl 4-cyanobenzoate or related intermediates are subjected to catalytic hydrogenation to reduce nitrile or nitro groups to the corresponding amines. For example, hydrogenation of methyl 4-cyanobenzoate over palladium on carbon catalyst under controlled pressure and temperature yields methyl 4-(aminomethyl)benzoate, which can then be further functionalized.

Detailed Preparation Method from Literature

A representative and well-documented method involves the following steps:

Step Description Conditions Notes
1. Esterification 4-Aminobenzoic acid + methanol + conc. sulfuric acid Reflux 6-7 h Produces methyl 4-aminobenzoate, ~87% yield
2. Alkylation Methyl 4-aminobenzoate + 2-methoxyethylamine Polar aprotic solvent, controlled temperature (e.g., 0–25°C) pH and temperature control critical for selectivity
3. Workup Neutralization, extraction with organic solvents (ethyl acetate, toluene) pH adjusted between 4–9 initially, then 9–12 for extraction Salt saturation (NaCl) enhances phase separation and yield
4. Purification Drying over anhydrous sodium sulfate, filtration, solvent removal Vacuum evaporation Final product isolated as a pure solid or oil

This method emphasizes the importance of controlling pH and temperature during extraction to prevent hydrolysis of the methyl ester and maximize product recovery. The use of aqueous bases such as potassium hydroxide or sodium hydroxide at concentrations of 4–6% (w/w) is preferred for pH adjustments.

Process Optimization and Yield Considerations

  • Temperature Control: Maintaining reaction and extraction temperatures between 5 and 10°C minimizes side reactions and ester hydrolysis.
  • pH Control: Initial pH adjustment to 4–9 during reaction quenching, followed by raising pH to 9–12 during extraction, optimizes partitioning of the product into the organic phase.
  • Base Concentration: Using aqueous base solutions of 4–6% weight concentration balances efficient extraction without causing degradation.
  • Salt Saturation: Saturating the aqueous phase with sodium chloride improves transfer of the product into the organic solvent, especially with toluene or aromatic hydrocarbons.
  • Catalyst Recycling: In hydrogenation steps, palladium on carbon catalysts can be recovered and reused, enhancing sustainability for scale-up.

Yields exceeding 85%, often reaching 88% or higher, are achievable with these optimized conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages References
Esterification + Alkylation 4-Aminobenzoic acid Methanol, conc. H2SO4, 2-methoxyethylamine Reflux esterification; controlled temp alkylation ~85-90% Straightforward, scalable
Reductive Amination Methyl 4-formylbenzoate 2-Methoxyethylamine, reducing agent Mild temp, polar aprotic solvent Moderate to high Direct amine formation
Catalytic Hydrogenation Methyl 4-cyanobenzoate Pd/C catalyst, H2 gas 10–60°C, 0.5–3.5 MPa H2 pressure High purity, high yield Efficient for intermediates

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methoxyethyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acid derivatives, amino derivatives, and other functionalized compounds .

Scientific Research Applications

Methyl 4-[(2-methoxyethyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methoxyethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate (I)
  • Key Differences : Replaces the methoxyethyl group with a 2-hydroxybenzyl moiety.
  • Impact : The hydroxyl group enables stronger hydrogen bonding, influencing crystal packing (e.g., 2D layered structures via O–H⋯O interactions) .
Ethyl 4-[(3,5-Di-tert-butyl-2-hydroxybenzyl)amino]benzoate (II)
  • Key Differences : Incorporates a bulky 3,5-di-tert-butyl-2-hydroxybenzyl group.
  • Impact : Steric hindrance from tert-butyl groups reduces molecular flexibility, while the hydroxyl group retains hydrogen-bonding capability. Likely used in antioxidant or ligand design .
Methyl 4-(Carbamoylamino)benzoate
  • Key Differences : Substitutes methoxyethyl with a carbamoyl group (–NH–CO–NH₂).
  • Impact : Enhances hydrogen-bonding capacity and polarity, making it a candidate for aquaporin inhibition studies. The carbamoyl group may improve binding to biological targets compared to methoxyethyl .

Stereochemical Variations

(S)-Methyl 4-(1-Aminoethyl)benzoate
  • Key Differences: Chiral center at the aminoethyl group.
  • Impact : Stereochemistry influences interactions with chiral biological targets (e.g., enzymes or receptors). The (S)-enantiomer may exhibit distinct pharmacokinetic or pharmacodynamic properties compared to racemic mixtures .
  • Applications : Used in asymmetric synthesis and enantioselective drug development.

Electronic and Functional Group Modifications

Methyl 4-({[(4-Nitrophenoxy)carbonyl]amino}methyl)benzoate (IV-13)
  • Key Differences: Nitrophenoxycarbonyl group introduces electron-withdrawing effects.
Ethyl 4-((3-((4-Acetylphenyl)amino)-1,1,1,2-Tetrafluoropropan-2-yl)oxy)benzoate (9)
  • Key Differences : Contains a tetrafluoropropyl chain and acetylphenyl group.
  • Impact : Fluorine atoms improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration. The acetyl group may participate in hydrophobic interactions .

Aromatic and Steric Modifications

2-Methoxyethyl 4-((2-(2-Phenylethyl)benzoyl)amino)benzoate
  • Key Differences : Adds a phenylethyl-benzoyl moiety.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent/Modification Molecular Weight Key Properties/Applications Reference
Methyl 4-[(2-Methoxyethyl)amino]benzoate 2-Methoxyethylamino 223.23* Hydrogen bonding, drug intermediates
Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate 2-Hydroxybenzylamino ~285.30 Crystal engineering
(S)-Methyl 4-(1-Aminoethyl)benzoate Chiral aminoethyl 179.22 Enantioselective synthesis
Methyl 4-(Carbamoylamino)benzoate Carbamoylamino ~194.18 Aquaporin inhibition
Ethyl 4-((Tetrafluoropropyl)oxy)benzoate (9) Tetrafluoropropyl, acetylphenyl 413.40 Enhanced metabolic stability

*Calculated based on formula C₁₁H₁₅NO₃.

Biological Activity

Methyl 4-[(2-methoxyethyl)amino]benzoate, with the molecular formula C₁₁H₁₅NO₃, is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with a methyl ester group and an amino group connected to a methoxyethyl chain. The presence of the methoxyethyl group enhances its solubility in organic solvents, which is crucial for its bioactivity and potential therapeutic applications .

Pharmacodynamics

Preliminary studies indicate that this compound may interact with various biological receptors and enzymes, influencing critical biological pathways. These interactions are essential for understanding its pharmacodynamics and potential therapeutic uses.

Potential Mechanisms of Action:

  • Receptor Interaction: The compound may modulate receptor activity, similar to other compounds in its class.
  • Enzyme Inhibition: Initial assessments suggest it could inhibit specific enzymes relevant to disease pathways.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons and unique aspects of this compound with related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-amino-2-methoxybenzoateAmino group on a methoxy-substituted benzeneExhibits anti-inflammatory properties
Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoateDifferent position of amino groupPotentially different receptor interactions
Methyl 4-(morpholine-4-carbonyl)benzoateContains morpholine instead of methoxyethylKnown for neuroprotective effects

This comparison highlights the unique structural features of this compound that may influence its biological activity and applications.

Synthesis Methods

Several synthetic routes can produce this compound, allowing for modifications to enhance yield or efficiency. Common methods include:

  • Esterification Reactions: Utilizing benzoic acid derivatives and methanol under acidic conditions.
  • Amine Coupling: Reacting appropriate amines with activated esters.
  • N-Alkylation: Introducing the methoxyethyl group through alkylation reactions.

Case Studies and Research Findings

  • Antimicrobial Activity: A study assessed the compound's efficacy against various bacterial strains. Results indicated moderate antibacterial activity, warranting further exploration into its mechanism of action .
  • In Vivo Studies: Research involving murine models demonstrated potential therapeutic effects against specific infections, suggesting that the compound could serve as a lead candidate for further drug development .
  • Toxicological Assessments: Toxicity studies revealed that while the compound exhibits promising bioactivity, careful evaluation is necessary to ensure safety profiles are acceptable for clinical use .

Q & A

Q. Q1. What are optimized synthetic routes for Methyl 4-[(2-methoxyethyl)amino]benzoate, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves coupling 4-aminobenzoic acid derivatives with 2-methoxyethylamine under nucleophilic substitution or amidation conditions. For example, in analogous compounds, a two-step process is used:

Alkylation : React 2-methoxyethylamine with methyl 4-aminobenzoate in a polar aprotic solvent (e.g., DMF) at 80–100°C for 2–4 hours. Use triethylamine as a base to neutralize HBr/HCl byproducts .

Purification : Employ silica gel column chromatography (ethyl acetate/methanol gradients) to isolate the product. For higher purity (>95%), use C18 reverse-phase chromatography (acetonitrile/water) .
Yield Optimization : Pre-dry reagents with molecular sieves, maintain inert atmospheres (N₂/Ar), and monitor reaction progress via TLC or LCMS. Adjust stoichiometry (1.2–1.5 equivalents of 2-methoxyethylamine) to drive reactions to completion .

Structural Characterization

Q. Q2. How can spectroscopic and chromatographic techniques validate the structure and purity of this compound?

Methodological Answer:

  • LCMS : Confirm molecular weight with [M+H]+ peaks. For example, related esters show m/z values within ±0.5 Da of theoretical mass (e.g., m/z 256.2 for C₁₂H₁₇NO₃) .
  • HPLC : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity. Retention times (e.g., ~0.61 min in SQD-FA05 method) should match standards .
  • NMR : Assign peaks using ¹H and ¹³C spectra:
    • Aromatic protons (δ 7.8–8.2 ppm, doublets for para-substituted benzene).
    • Methoxy groups (δ 3.3–3.5 ppm for OCH₃, δ 3.6–3.8 ppm for N-linked CH₂OCH₃) .
      Note : Compare data with NIST Chemistry WebBook entries for analogous benzoates .

Advanced Mechanistic Studies

Q. Q3. What experimental strategies elucidate the reaction mechanism of the 2-methoxyethylamine coupling step?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to detect intermediates (e.g., tetrahedral adducts in amidation).
  • Isotopic Labeling : Use ¹⁵N-labeled 2-methoxyethylamine to trace nitrogen incorporation via LCMS or ¹H-¹⁵N HMBC NMR .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies. Compare with experimental Arrhenius parameters .
    Case Study : In related compounds, steric hindrance from the methoxy group slows nucleophilic attack, requiring elevated temperatures (>80°C) for completion .

Stability and Degradation Analysis

Q. Q4. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze via HPLC to quantify degradation products (e.g., free benzoic acid).
  • LCMS Identification : Detect hydrolysis products (m/z 138 for 4-aminobenzoic acid; m/z 90 for 2-methoxyethylamine) .
  • Kinetic Modeling : Use first-order rate equations to calculate half-life (t₁/₂). For ester hydrolysis, acidic/basic conditions typically accelerate degradation compared to neutral pH .

Data Contradiction Resolution

Q. Q5. How to resolve discrepancies in reported yields or spectral data for this compound derivatives?

Methodological Answer:

  • Reproducibility Checks : Standardize reaction conditions (solvent purity, temperature control). For example, traces of moisture in DMF can reduce yields by 10–15% .
  • Cross-Validation : Compare NMR/LCMS data with multiple sources (e.g., patents, NIST). If ¹H NMR peaks deviate >0.1 ppm, re-examine solvent effects (DMSO vs. CDCl₃) .
  • Collaborative Studies : Share samples with independent labs for blind testing. For LCMS discrepancies, calibrate instruments with certified standards .

Computational and SAR Studies

Q. Q6. What computational tools predict the bioactivity of this compound analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Optimize the methoxyethylamino group for hydrogen bonding with active sites .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. For example, increased hydrophobicity (logP >2) may enhance membrane permeability .
  • In Silico Metabolism : Predict metabolic pathways (e.g., ester hydrolysis) using software like Schrödinger’s ADMET Predictor. Validate with in vitro microsomal assays .

Advanced Crystallographic Analysis

Q. Q7. How can crystallography software (e.g., WinGX) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Data Collection : Grow single crystals via slow evaporation (ethyl acetate/hexane). Collect X-ray data (Mo Kα radiation, λ = 0.71073 Å) .
  • Structure Refinement : Use WinGX with SHELXL for least-squares refinement. Analyze torsion angles to confirm the methoxyethyl group’s conformation .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder. For flexible side chains, apply restraints to anisotropic displacement parameters .

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